5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex heterocyclic compound that incorporates multiple functional groups, including a thiophene ring, a triazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which may impact their bioavailability.
Result of Action
Thiophene derivatives have been associated with a range of pharmacological properties, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Coupling Reactions: The thiophene and triazole rings are then coupled using appropriate linkers and coupling agents under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Sulfonamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Biological Activity
5-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a thiophene ring and a triazole-thiazole moiety. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.
1. Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide structures exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). The incorporation of thiophene rings enhances this activity through increased lipophilicity, allowing better membrane penetration.
2. Anticancer Potential
Studies on related compounds have demonstrated that triazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival. The compound’s structure suggests it may similarly affect pathways critical in cancer biology.
3. Inhibition of Enzymatic Activity
The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport. Recent studies have shown that modifications in the thiophene moiety can significantly enhance selectivity towards specific CA isoforms, potentially leading to therapeutic applications in conditions like glaucoma and obesity .
Case Study 1: JNK Inhibition
A related study investigated the biological activity of thiophene sulfonamides as inhibitors of c-Jun N-terminal kinase (JNK). Compounds with similar structures demonstrated protective effects against neuronal cell death induced by stressors such as serum deprivation . This suggests that this compound could be explored for neuroprotective applications.
Case Study 2: Anticancer Activity
Another study focused on mercapto-substituted 1,2,4-triazoles, highlighting their chemopreventive effects against various cancer cell lines. Compounds with similar structural motifs showed significant activity against colon carcinoma cells with IC50 values in the low micromolar range . This indicates a promising avenue for further research into the anticancer potential of our compound.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Antimicrobial | Inhibition of DHPS | , |
Anticancer | Induction of apoptosis | , |
Enzyme inhibition | Inhibition of carbonic anhydrase |
Table 2: Related Compounds and Their Activities
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
Benzoylaminomethyl thiophene sulfonamide | JNK Inhibitor | 10 |
Mercapto-substituted triazoles | Anticancer | 6.2 |
Thiophene-linked sulfonamides | CA Inhibitor | <50 |
Properties
IUPAC Name |
5-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S4/c15-11-3-4-12(24-11)25(20,21)16-6-5-9-8-23-14-17-13(18-19(9)14)10-2-1-7-22-10/h1-4,7-8,16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVKEYUSZIKGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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